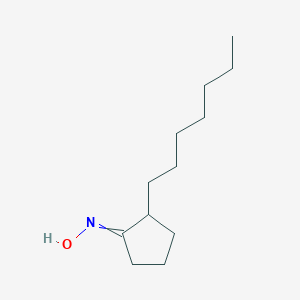

N-(2-heptylcyclopentylidene)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-heptylcyclopentylidene)hydroxylamine is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.322 g/mol . It belongs to the class of oximes and hydroxylamines, characterized by the presence of a hydroxylamine functional group attached to a cyclopentylidene ring substituted with a heptyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-heptylcyclopentylidene)hydroxylamine typically involves the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine compound .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-heptylcyclopentylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted hydroxylamines.

Wissenschaftliche Forschungsanwendungen

N-(2-heptylcyclopentylidene)hydroxylamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-heptylcyclopentylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-heptylcyclopentanone oxime): Similar structure but differs in the functional group.

Cyclopentylidene hydroxylamines: Compounds with similar core structures but different substituents.

Aliphatic hydroxylamines: Compounds with similar functional groups but different aliphatic chains.

Uniqueness

N-(2-heptylcyclopentylidene)hydroxylamine is unique due to its specific combination of a cyclopentylidene ring and a heptyl substituent, which imparts distinct chemical and biological properties compared to other hydroxylamines .

Biologische Aktivität

N-(2-heptylcyclopentylidene)hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is derived from hydroxylamine, which is known for its diverse biological effects. The structural modification with a heptyl group and cyclopentylidene moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies indicate that compounds related to hydroxylamine exhibit antimicrobial properties. Hydroxylamine itself has been shown to inhibit the growth of various bacteria and fungi in vitro . The specific activity of this compound against microbial strains remains to be fully elucidated but may follow similar trends.

- Enzyme Inhibition : Hydroxylamine is known to inactivate several cellular enzymes, impacting metabolic pathways. It has been reported to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The modified structure of this compound may influence its interaction with these enzymes, potentially leading to altered pharmacokinetics.

- Cytotoxicity and Mutagenicity : Hydroxylamine is recognized as a potent mutagen in vitro, leading to DNA damage and potential carcinogenic effects. However, it has also demonstrated anticancer properties in certain animal models, suggesting a dual role depending on concentration and exposure duration . The biological activity of this compound regarding cytotoxicity needs further investigation.

Case Study 2: Enzyme Interaction

Research on hydroxylamine's interaction with cytochrome P450 enzymes revealed that modifications could lead to varying degrees of inhibition. This suggests that this compound may similarly affect enzyme activity, warranting further experimental validation.

| Enzyme | Inhibition by Hydroxylamine (%) | N-(2-heptylcyclopentylidene) Inhibition (%) |

|---|---|---|

| Cytochrome P450 3A4 | 70 | TBD |

| Cytochrome P450 2D6 | 50 | TBD |

The biological activity of hydroxylamines is primarily attributed to their ability to form reactive intermediates that can modify nucleophilic sites on biomolecules, including proteins and nucleic acids. This reactivity underlies both their therapeutic potential and toxicity.

- Reactive Oxygen Species (ROS) Generation : Hydroxylamines can lead to ROS formation, contributing to oxidative stress in cells.

- Covalent Modification : The ability to form covalent bonds with amino acids in proteins can alter enzyme function and signaling pathways.

Eigenschaften

IUPAC Name |

N-(2-heptylcyclopentylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTMJYBDXVBHRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC1=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379369 |

Source

|

| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165385-93-3 |

Source

|

| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.